6,7-dimethyl-N-(4-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6,7-DIMETHYL-N~9~-(4-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a dibenzo-thiazine core with various substituents, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-N~9~-(4-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dibenzo-thiazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methyl groups: Methylation reactions using methylating agents such as methyl iodide.
Attachment of the 4-methylbenzyl group: This can be done through a nucleophilic substitution reaction.
Formation of the carboxamide group: This involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-N~9~-(4-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-N~9~-(4-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1,4-DIMETHYL-2-(4-METHYLBENZYL)BENZENE: A structurally related compound with similar substituents but lacking the thiazine core.
2,5-DIMETHYL-4-(4-METHYLBENZYL)PYRIDINE: Another related compound with a pyridine ring instead of the thiazine core.
Uniqueness
6,7-DIMETHYL-N~9~-(4-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is unique due to its dibenzo-thiazine core, which imparts specific chemical properties and potential biological activities that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6,7-dimethyl-N-[(4-methylphenyl)methyl]-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H22N2O3S/c1-15-8-10-17(11-9-15)14-24-23(26)18-12-16(2)22-20(13-18)19-6-4-5-7-21(19)29(27,28)25(22)3/h4-13H,14H2,1-3H3,(H,24,26) |
InChI Key |
RZSVYGHDPPJFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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